1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one
Description
Overview of Medium-Sized Heterocyclic Systems
Medium-sized heterocyclic systems, typically defined as rings containing eight to eleven atoms, are prevalent in a number of biologically active natural products. However, their synthesis is often hampered by unfavorable enthalpic and entropic factors. These challenges include significant transannular strain and a high degree of conformational flexibility, which can make ring-closing reactions difficult and often lead to low yields.
Despite these synthetic hurdles, the unique three-dimensional conformations adopted by these rings make them attractive scaffolds in medicinal chemistry. They can present substituents in well-defined spatial orientations, allowing for precise interactions with biological targets.
Structural Characteristics of the 3-Benzazocin-4-one Scaffold
The 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one scaffold is characterized by a saturated eight-membered ring fused to a benzene (B151609) ring. The presence of the lactam functionality (an amide within a cyclic system) and the fusion to the aromatic ring impose significant conformational constraints on the eight-membered ring.
Table 1: General Structural Features of the Hexahydro-3-benzazocin-4-one Scaffold
| Feature | Description |
| Ring System | Bicyclic, with a benzene ring fused to a hexahydroazocin-4-one ring. |
| Heteroatoms | Nitrogen at position 3, Oxygen (carbonyl) at position 4. |
| Hybridization | The nitrogen atom is sp2 hybridized due to the amide resonance. The carbonyl carbon is also sp2 hybridized. The remaining carbons in the saturated portion of the ring are sp3 hybridized. |
| Conformational Flexibility | The eight-membered ring is conformationally flexible, capable of adopting various low-energy conformations. |
Significance of this compound in Organic and Medicinal Chemistry Research
The significance of the this compound scaffold lies in its potential as a building block for more complex molecules and its relationship to biologically active compounds. While direct biological activity data for the parent compound is scarce, related benzazocine derivatives have shown promising pharmacological properties.
For instance, the structurally related 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine (B8528088) and its N-methyl derivative have been reported to exhibit potent analgesic activity, even greater than that of codeine, without supporting morphine dependence. nih.gov This highlights the potential of the benzazocine core in the development of novel pain management therapies.
In organic synthesis, the lactam functionality within the this compound structure offers a handle for various chemical transformations. The nitrogen atom can be alkylated or acylated, and the carbonyl group can be reduced or involved in condensation reactions. Furthermore, the adjacent methylene (B1212753) groups can potentially be functionalized.
Research Gaps and Future Directions in Benzazocinone Synthesis and Reactivity
Despite the potential of benzazocinones, their synthetic chemistry is not as well-explored as that of smaller, five- and six-membered heterocyclic systems. Several research gaps and future directions can be identified:
Development of Efficient and Stereoselective Synthetic Methods: There is a need for new synthetic strategies that can provide access to a wide range of substituted benzazocinones in a controlled and efficient manner. Methods that allow for the stereoselective introduction of substituents are particularly desirable, as the biological activity of these compounds is often highly dependent on their stereochemistry.
Exploration of Reactivity: A more thorough investigation of the reactivity of the this compound scaffold is warranted. This includes exploring the functionalization of both the heterocyclic and aromatic rings to generate diverse libraries of compounds for biological screening.
Investigation of Biological Activity: There is a clear need for systematic biological evaluation of this compound and its derivatives. Given the analgesic properties of related compounds, exploring their potential in other therapeutic areas, such as neuroscience and oncology, could be a fruitful avenue of research.
Conformational Analysis: Detailed conformational studies, using a combination of experimental techniques (e.g., X-ray crystallography, NMR) and computational methods, are needed to better understand the structure-activity relationships of this class of compounds. A deeper understanding of their conformational preferences will aid in the rational design of new derivatives with improved biological profiles.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrahydro-1H-3-benzazocin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-5-9-3-1-2-4-10(9)7-8-12-11/h1-4H,5-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTRUHWTBSSGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,3,4,5,6 Hexahydro 3 Benzazocin 4 One and Its Analogues
Retrosynthetic Analysis of the 3-Benzazocin-4-one Lactam Ring
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. nih.gov The primary disconnection for a lactam, such as 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one, is the amide bond within the eight-membered ring. This C-N bond cleavage reveals a bifunctional open-chain precursor, an ω-amino carboxylic acid.
Specifically, disconnecting the N3-C4 amide bond of the target molecule leads to 4-(2-aminophenyl)butanoic acid or a related derivative. This precursor contains both the nucleophilic amino group and the electrophilic carboxylic acid (or its derivative, such as an ester) required for the final ring-closing step. This retrosynthetic approach simplifies the complex task of forming a medium-sized ring into the more manageable synthesis of a substituted aromatic amino acid.
The key challenge then becomes the efficient synthesis of this open-chain precursor and the subsequent intramolecular cyclization to form the desired eight-membered lactam.
Cyclization Reactions for Benzazocinone Formation
The formation of the eight-membered lactam ring is the crucial step in the synthesis of this compound. Various cyclization strategies can be employed, each with its own advantages and limitations.
Acid-Induced Intramolecular Cyclization Strategies
Acid-catalyzed intramolecular cyclization, or lactamization, is a direct method for forming the amide bond from an amino acid precursor. This approach typically involves the activation of the carboxylic acid group by a protic or Lewis acid, followed by nucleophilic attack by the amine. While conceptually straightforward, the formation of an eight-membered ring via this method can be challenging due to the high activation energy and potential for competing intermolecular polymerization.
The reaction is generally performed under dehydrating conditions, often at elevated temperatures. The success of such a cyclization is highly dependent on the substrate and reaction conditions, with high-dilution techniques sometimes employed to favor the intramolecular pathway. While specific examples for the direct acid-catalyzed cyclization of 4-(2-aminophenyl)butanoic acid to form this compound are not extensively documented in the literature, the general principles of acid-catalyzed lactamization provide a viable, albeit potentially low-yielding, synthetic route. The intramolecular aminolysis of related ester precursors can also be facilitated by acid catalysis. nih.govnih.govresearchgate.net
Ring-Closing Lactamization Approaches
Modern synthetic methods offer more sophisticated approaches to the formation of medium-sized rings, overcoming some of the limitations of classical cyclization techniques.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including medium-sized lactams. dntb.gov.uanih.gov This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular coupling of two terminal alkenes with the concomitant release of ethylene.
For the synthesis of a this compound analogue, a suitable diene precursor would be required. This precursor would contain an N-allyl group and an ortho-alkenyl substituent on the benzene (B151609) ring. Upon exposure to an RCM catalyst, the intramolecular metathesis would lead to the formation of an unsaturated benzazocinone, which could then be hydrogenated to yield the saturated target molecule. This strategy has been successfully applied to the synthesis of various benzofused nitrogen heterocycles, including benzazepines and benzazocines.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Grubbs' 1st Gen. | Diene Amide | Unsaturated 8-membered lactam | Varies | nih.govrsc.org |
| Grubbs' 2nd Gen. | Diene Amide | Unsaturated 8-membered lactam | Generally higher | nih.govrsc.org |
| Hoveyda-Grubbs | Diene Amide | Unsaturated 8-membered lactam | High, improved stability | nih.govrsc.org |
Radical and Cascade Cyclization Pathways
Radical Cyclization
Radical cyclizations offer an alternative pathway to the formation of cyclic systems. For the synthesis of benzazocinones, a plausible strategy would involve the generation of a radical on a side chain attached to the aromatic ring, followed by cyclization onto an acceptor group. For instance, an N-aralkenyl amide bearing a radical precursor could undergo cyclization to form the eight-membered ring. While radical cyclizations are well-established for the formation of 5- and 6-membered rings, their application to the synthesis of medium-sized rings is less common but has been reported for related systems. dntb.gov.ua
Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient and atom-economical approach to complex molecules. rsc.org A Michael addition-four-atom ring expansion cascade reaction involving cyclobutanones has been developed for the enantioselective synthesis of functionalized eight-membered benzolactams. rsc.org Furthermore, a novel protocol for the synthesis of highly functionalized benzo[b] researchgate.netdiazocin-6(5H)-one derivatives has been achieved through a complex cascade of reactions. These advanced strategies allow for the rapid construction of the benzazocinone core with a high degree of complexity.
Multi-Step Synthesis from Precursor Molecules
Approaches Involving Benzene Ring Annulation
In contrast to forming the heterocyclic ring onto a pre-existing benzene ring, annulation strategies build the aromatic ring onto a pre-existing cyclic precursor. A powerful two-stage tandem strategy for the synthesis of benzofused nitrogen heterocycles, including benzazocines, has been developed. nih.govrsc.org
This approach involves:
Benzannulation : The reaction of an ynamide with a cyclobutenone proceeds through a cascade of four pericyclic reactions to furnish a highly substituted aniline (B41778) derivative. This aniline is strategically designed with functionalized substituents ortho to the nitrogen atom.
Ring-Closing Metathesis : The aniline derivative generated in the first step undergoes a subsequent ring-closing metathesis to form the benzazocine ring.
This tandem benzannulation-RCM strategy is particularly useful for constructing benzazocinone systems with a high degree of substitution on the benzenoid ring, offering a convergent and efficient route to complex analogues. nih.govrsc.org
Strategies from Naphthalene (B1677914) Derivatives
The synthesis of the hexahydro-3-benzazocin-4-one core often originates from partially saturated naphthalene precursors, such as tetralones. These bicyclic ketones provide a robust framework for the subsequent annulation of the eight-membered nitrogen-containing ring.
A notable strategy involves a Beckmann rearrangement of a substituted tetralone oxime. rsc.org This reaction provides a powerful method for ring expansion, directly forming the characteristic eight-membered lactam of the benzazocinone system. For instance, the oxime derived from 1-[2-(N,N-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one can undergo a second-order Beckmann reaction. rsc.org In this process, the carbon atom anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, expanding the six-membered ketone ring into the eight-membered lactam ring and thereby forming the benzazocine skeleton. The reaction typically yields a benzazocine-2-carbonitrile, which can be further converted to the target benzazocinone. rsc.org
Another approach begins with the functionalization of 2-naphthol (B1666908) analogues. Through a sequence involving amination (e.g., Bucherer reaction), selective C-acylation, and reduction of the resulting ketone, a key amino-alcohol precursor can be generated on the naphthalene framework. This precursor is then poised for cyclization to form the benzazocinone ring system.
These methods are advantageous as they leverage the readily available and modifiable naphthalene core to construct the complex tricyclic structure of benzazocinones.
Convergent and Divergent Synthetic Routes
The assembly of the this compound framework and its derivatives can be approached through both convergent and divergent synthetic designs, offering flexibility in accessing a range of analogues.
Convergent Synthesis: A convergent approach involves the independent synthesis of two or more complex fragments of the target molecule, which are then joined together in the later stages of the synthesis. For the benzazocinone system, this could involve preparing a functionalized dihydronaphthalene precursor and a separate, elaborate side-chain containing the nitrogen atom and other required functionalities. These two pieces would be coupled, for example, via a cross-coupling reaction, followed by an intramolecular cyclization step to form the final eight-membered ring. This strategy is efficient for creating complex analogues where modifications can be made to either fragment before the coupling step.
Divergent Synthesis: In contrast, a divergent strategy begins with a common intermediate that is elaborated into a variety of distinct final products through different reaction pathways. beilstein-journals.orgmdpi.commdpi.com This is particularly useful for generating a library of related compounds for structure-activity relationship studies. A common precursor, such as a strategically substituted tetralone or a core benzazocinone, can be subjected to various reagents and conditions to introduce diversity. For example, a parent this compound could be N-alkylated or N-arylated with different electrophiles, or functional groups on the aromatic ring could be modified to produce a wide array of derivatives from a single advanced intermediate. researchgate.net
| Synthetic Strategy | Description | Key Features |
| Convergent | Separate synthesis of key molecular fragments followed by late-stage coupling and cyclization. | Efficient for complex targets; allows for modular synthesis and late-stage diversification. |
| Divergent | Elaboration of a common intermediate into multiple distinct target molecules. beilstein-journals.orgmdpi.commdpi.com | Ideal for creating libraries of analogues; efficient for exploring structure-activity relationships. |
Stereoselective Synthesis of this compound Derivatives
Many biologically active molecules exist as single enantiomers, making the stereoselective synthesis of chiral benzazocinone derivatives a critical area of research. wikipedia.org Strategies to control the three-dimensional arrangement of atoms often rely on the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. In the context of benzazocinone synthesis, a chiral auxiliary could be attached to a precursor, for instance, to guide the diastereoselective alkylation or reduction of a prochiral center. Evans' oxazolidinones and camphorsultam are well-known auxiliaries that have been successfully used to control stereochemistry in the synthesis of various cyclic lactams. wikipedia.org The auxiliary creates a sterically biased environment, forcing an incoming reagent to attack from a specific face, thus leading to the formation of one diastereomer in preference to the other.
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. beilstein-journals.org Organocatalysis and transition-metal catalysis are the two main pillars of this field. For benzazocinone synthesis, a key ring-forming step or a functionalization reaction could be rendered asymmetric. For example, an intramolecular cyclization could be catalyzed by a chiral Lewis acid or Brønsted acid (such as a chiral phosphoric acid) to control the formation of stereocenters in the newly formed ring. mdpi.com Similarly, the asymmetric reduction of a ketone or imine precursor to the benzazocinone could establish a chiral center at the carbinol or amine position, respectively, using catalysts like those derived from chiral diamines or amino alcohols complexed to a metal (e.g., ruthenium, rhodium).
| Method | Principle | Examples of Catalysts/Auxiliaries |
| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | Evans' Oxazolidinones, Camphorsultam, Chiral Bicyclic Lactams wikipedia.orgdntb.gov.uadocumentsdelivered.com |
| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst generates an enantiomerically enriched product. beilstein-journals.org | Chiral Phosphoric Acids, Quinine-derived Catalysts, Chiral Metal Complexes (Ru, Rh, Ir) mdpi.comnih.gov |
Achieving stereochemical control is paramount during the construction of the benzazocinone ring and its subsequent modification. The spatial arrangement of substituents is often determined during the key cyclization step.
If the precursor for an intramolecular cyclization already contains stereocenters, these can direct the stereochemistry of the newly formed centers in a process known as diastereoselection. beilstein-journals.org The inherent conformational preferences of the acyclic precursor will favor a transition state that minimizes steric hindrance, leading to the preferential formation of one diastereomer of the cyclic product.
Furthermore, post-cyclization modifications can be performed stereoselectively. For example, the carbonyl group of the lactam at the 4-position could be reduced to an alcohol. If there are existing stereocenters in the molecule, this reduction can be diastereoselective, with reagents like sodium borohydride (B1222165) potentially favoring attack from the less hindered face. To achieve higher levels of control or to favor the opposite diastereomer, directed reductions using bulky reducing agents or substrate-directing groups can be employed. Similarly, reactions on the carbon atoms alpha to the carbonyl or nitrogen can be controlled to produce specific stereoisomers.
Functional Group Interconversions Leading to the 3-Benzazocin-4-one System
Functional group interconversion (FGI) is a fundamental concept in organic synthesis where one functional group is transformed into another. ub.edusolubilityofthings.com Several key FGIs are employed in the synthesis of the 3-benzazocin-4-one system, particularly for the formation of the core lactam ring.
One of the most powerful FGIs for this purpose is the Beckmann rearrangement , which converts an oxime into an amide (lactam). rsc.org As previously discussed, the oxime of a tetralone derivative can be rearranged to directly install the nitrogen atom into the ring and form the eight-membered lactam of the this compound. rsc.org
Another critical FGI is the formation of an amide bond via intramolecular cyclization . nih.govnih.govnih.gov This typically involves an acyclic precursor containing both a carboxylic acid (or its derivative, like an ester or acyl chloride) and an amine. In the presence of a coupling agent or under thermal conditions, the amine attacks the carbonyl group to form the lactam ring. This lactamization is a cornerstone of many syntheses of this ring system. springernature.com
Ring-expansion reactions also represent a type of FGI where the carbon skeleton itself is rearranged. For example, the reaction of a 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one with dibromocarbene can lead to a ring-expanded benzazocinone derivative. rsc.org
Finally, the conversion of a nitrile to an amide or carboxylic acid is another relevant FGI. A benzazocine-carbonitrile, formed from a Beckmann rearrangement, can be hydrolyzed to the corresponding carboxylic acid, which can then be cyclized with a nitrogen source, or directly converted to the primary amide, en route to the final lactam structure. rsc.org
| Functional Group Interconversion | Transformation | Relevance to Benzazocinone Synthesis |
| Beckmann Rearrangement | Ketone Oxime → Lactam rsc.org | Direct formation of the eight-membered lactam ring from a tetralone precursor. |
| Intramolecular Amidation | Amino Acid/Ester → Lactam springernature.com | Key cyclization step to close the eight-membered ring. |
| Carbene Insertion | Benzazepinone → Benzazocinone rsc.org | Ring expansion strategy to build the core skeleton. |
| Nitrile Hydrolysis | Nitrile → Carboxylic Acid/Amide rsc.org | Creates a necessary functional group for subsequent lactamization. |
Chemical Reactivity and Mechanistic Transformations of 1,2,3,4,5,6 Hexahydro 3 Benzazocin 4 One
Reactions of the Lactam Carbonyl Group
The carbonyl group of the lactam is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is central to hydrolysis, reduction, and nucleophilic acyl substitution reactions.
Lactams, including 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one, can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the amide bond and opening of the heterocyclic ring. This reaction typically yields an amino acid. The mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon.
Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. For basic hydrolysis, the stronger nucleophile, the hydroxide ion, directly attacks the carbonyl carbon. The hydrolysis of the related β-lactam in benzylpenicillin, for example, can be catalyzed by alkoxide ions, proceeding through a nucleophilic pathway where the intermediate ester can sometimes be detected. researchgate.net
Ring-opening can also be a consequence of other reactions. For instance, the Beckmann rearrangement of the oxime of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one is a synthetic route to a related lactam, 2,3,5,6-tetrahydro-2,5-ethano-3-benzazocin-4(1H)-one. rsc.org Subsequent hydrolysis of this lactam would lead to a ring-opened amino acid. Similarly, certain N-substituted benzazocine-2-carbonitriles have been hydrolyzed to their corresponding carboxylic acids, which represents a ring-opened structure relative to a different cyclization possibility. rsc.org
The carbonyl group of the lactam in this compound can be completely reduced to a methylene (B1212753) group (-CH₂-), converting the lactam into the corresponding cyclic amine, 1,2,3,4,5,6-hexahydro-3-benzazocine. This transformation is typically accomplished using powerful reducing agents.
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of amides and lactams to amines. masterorganicchemistry.comacs.orgrsc.org The reaction mechanism involves the initial nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon. masterorganicchemistry.com This is followed by the elimination of an aluminate species to form an iminium ion intermediate, which is then further reduced by another hydride equivalent to yield the amine. masterorganicchemistry.com This method is applicable to primary, secondary, and tertiary amides, as well as cyclic lactams. masterorganicchemistry.com For example, the related 2,3,5,6-tetrahydro-2,5-ethano-3-benzazocin-4(1H)-one and its N-methyl derivative have been successfully reduced to their corresponding saturated cyclic amines using lithium aluminum hydride. rsc.org
Other potent reducing agents like aluminum hydride (alane, AlH₃) and borane (B79455) complexes (e.g., BH₃·THF) can also be employed for this purpose. acs.orgharvard.edu The choice of reagent can be critical for achieving selectivity in the presence of other functional groups.
Table 1: Comparison of Common Reducing Agents for Lactam Reduction
| Reducing Agent | Abbreviation | Typical Substrates Reduced | Notes | Reference |
|---|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ (LAH) | Acids, Esters, Lactones, Anhydrides, Amides, Nitriles, Aldehydes, Ketones, Epoxides | Powerful, non-selective reagent. Reduces most polar multiple bonds. | masterorganicchemistry.comacs.orgharvard.edu |
| Aluminum Hydride | AlH₃ (Alane) | Similar to LiAlH₄: Acids, Esters, Lactones, Amides, Nitriles, Aldehydes, Ketones | Powerful reducing agent, reactivity profile is similar to LiAlH₄. | acs.orgharvard.edu |
| Borane Complexes | BH₃·L (e.g., BH₃·THF) | Carboxylic Acids, Aldehydes, Ketones, Alkenes, Amides | More selective than LiAlH₄; often used for the reduction of carboxylic acids in the presence of esters. | harvard.edu |
| Sodium Borohydride (B1222165) | NaBH₄ | Aldehydes, Ketones, Acyl Chlorides | Generally not reactive enough to reduce lactams, esters, or carboxylic acids on its own. | acs.org |
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including lactams. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orguomustansiriyah.edu.iq A nucleophile first adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms by eliminating the leaving group. In the case of a lactam, the leaving group would be the nitrogen atom, which would require ring cleavage. However, substitution can occur if the nitrogen is part of a better leaving group or if the reaction proceeds differently.
More commonly for lactams, reactions that resemble nucleophilic acyl substitution involve modifications where the carbonyl group is transformed. For instance, conversion of the lactam to a thiolactam can be achieved using reagents like phosphorus pentasulfide. rsc.org This thiolactam is then amenable to further reactions, such as S-alkylation. rsc.org
Reactions with strong nucleophiles like organometallic reagents (e.g., organolithium or Grignard reagents) can also lead to addition at the carbonyl carbon. Depending on the structure and reaction conditions, this can lead to the formation of stable hemiaminals or ring-opened keto-amines. nih.gov
Reactions at the Nitrogen Atom
The nitrogen atom of the lactam in this compound possesses a lone pair of electrons, making it a nucleophilic and basic site. However, its nucleophilicity is significantly reduced compared to an amine due to the delocalization of the lone pair into the adjacent carbonyl group through resonance. Despite this, the nitrogen can undergo reactions such as alkylation and acylation, typically after deprotonation by a strong base.
N-alkylation introduces an alkyl group onto the nitrogen atom of the lactam. This reaction is generally carried out by first deprotonating the N-H bond with a strong base, such as sodium hydride (NaH), to form a sodium salt of the lactam (a lactamate). beilstein-journals.orgd-nb.info This anionic intermediate is a much stronger nucleophile than the neutral lactam and readily reacts with an alkyl halide (e.g., alkyl bromide or iodide) in an Sₙ2 reaction to form the N-alkylated product. beilstein-journals.orgd-nb.info Tetrahydrofuran (THF) is a common solvent for these reactions. d-nb.info The regioselectivity of this reaction (N-alkylation vs. O-alkylation) can be influenced by factors such as the base, solvent, and the electrophile used. nih.gov
N-acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom. Similar to alkylation, this often requires prior deprotonation of the lactam. The resulting lactamate can then react with an acylating agent like an acid chloride or an anhydride. Regioselective N-acylation is a known strategy, which can sometimes proceed via the isomerization of an initially formed N-2 acyl derivative to the more thermodynamically stable N-1 regioisomer in related heterocyclic systems. d-nb.info
Table 2: Representative Conditions for N-Alkylation of Lactam-like Scaffolds
| Substrate Type | Base | Electrophile (Alkylating Agent) | Solvent | Reference |
|---|---|---|---|---|
| Indazole | Sodium Hydride (NaH) | Alkyl Bromide | Tetrahydrofuran (THF) | beilstein-journals.orgd-nb.info |
| N-Benzoyl 5-(aminomethyl)tetrazole | Potassium Carbonate (K₂CO₃) | Benzyl Bromide | Not specified | mdpi.com |
| 2,3,5,6-Tetrahydro-2,5-ethano-3-benzazocin-4(1H)-one | Not specified | Methylating agent (e.g., CH₃I) | Not specified | rsc.org |
The N-alkylation and N-acylation reactions are powerful tools for the synthesis of a wide array of N-substituted derivatives of this compound. The properties and applications of the parent compound can be significantly modified by the nature of the substituent on the nitrogen atom.
A variety of N-substituted analogs of the related 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine (B8528088) ring system have been prepared, demonstrating the versatility of this synthetic handle. For example, substituents such as methyl, allyl, cyclopropylmethyl, and 3-methyl-2-butenyl (B1208987) have been introduced onto the nitrogen atom. datapdf.com The synthesis of N-ethyl derivatives has also been accomplished through the reduction of the corresponding N-acetyl (acetamide) derivative with lithium aluminum hydride. rsc.org These synthetic strategies are directly applicable to the this compound scaffold to generate a library of novel compounds.
Table 3: Examples of N-Substituted Derivatives in Related Benzazocine Systems
| N-Substituent | Reagent/Method | Core Scaffold | Reference |
|---|---|---|---|
| Methyl (-CH₃) | N-Methylation | 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine | datapdf.com |
| Allyl (-CH₂CH=CH₂) | N-Alkylation with Allyl Halide | 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine | datapdf.com |
| Cyclopropylmethyl (-CH₂-c-C₃H₅) | N-Alkylation with Cyclopropylmethyl Halide | 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine | datapdf.com |
| Ethyl (-CH₂CH₃) | LiAlH₄ reduction of N-acetamide | 1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine | rsc.org |
| Benzyl (-CH₂Ph) | N-Alkylation with Benzyl Bromide | N-Benzoyl 5-(aminomethyl)tetrazole | mdpi.com |
Reactions at the Aromatic Ring
The benzene (B151609) ring of this compound is substituted with an alkyl group and an N-acyl group (the lactam). The combined electronic effects of these substituents influence the regioselectivity of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns
The aromatic ring is substituted by two groups: an ortho-alkyl chain and a para-N-acyl group. The alkyl portion is part of the fused ring system and acts as a weak activating group, directing electrophiles to the ortho and para positions. The nitrogen atom of the lactam, however, has its lone pair of electrons delocalized into the adjacent carbonyl group, making it significantly less activating than a simple amino group. In fact, N-acyl groups are generally considered to be ortho, para-directing deactivators.
Given the positions of the existing substituents, the two available positions on the aromatic ring (C-7 and C-8) are ortho and meta to the alkyl substituent, and ortho and meta to the N-acyl group, respectively. The directing effects are summarized in the table below.
| Position | Relation to Alkyl Group (Activating) | Relation to N-Acyl Group (Deactivating, o,p-directing) | Predicted Outcome |
| C-7 | ortho | meta | Substitution is possible, influenced by steric hindrance. |
| C-8 | meta | ortho | Substitution is likely favored due to the ortho-directing effect of the N-acyl group. |
Directed Ortho-Metalation Strategies (if applicable)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In this compound, the lactam functionality, specifically the amide group, can serve as a DMG. The carbonyl oxygen and the nitrogen atom can chelate to a strong base like an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), facilitating the deprotonation of the nearest ortho-proton. wikipedia.orgbaranlab.org
The most acidic aromatic proton ortho to the N-acyl group is at the C-8 position. Treatment with a strong lithium amide base, often in the presence of a chelating agent like TMEDA, would be expected to generate an aryllithium intermediate specifically at this position. baranlab.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.
Table of Potential Directed Ortho-Metalation Reactions
| Reagent Sequence | Electrophile (E+) | Product (Substituent at C-8) |
| 1. s-BuLi, TMEDA, THF, -78 °C; 2. E+ | I₂ | -I |
| 1. s-BuLi, TMEDA, THF, -78 °C; 2. E+ | (CH₃)₃SiCl | -Si(CH₃)₃ |
| 1. s-BuLi, TMEDA, THF, -78 °C; 2. E+ | DMF | -CHO |
| 1. s-BuLi, TMEDA, THF, -78 °C; 2. E+ | CO₂ then H₃O⁺ | -COOH |
This strategy offers a significant advantage over classical electrophilic aromatic substitution due to its high regioselectivity, providing exclusive functionalization at the C-8 position. wikipedia.org
Reactions Involving Adjacent Alkyl and Methylene Groups
Alpha-Functionalization of the Lactam
The methylene group at the C-5 position, being alpha to the lactam nitrogen, is benzylic and thus activated for deprotonation. However, the methylene group at the C-2 position is alpha to the carbonyl group of the lactam, making its protons acidic and amenable to removal by a strong base to form an enolate. This enolate can then react with various electrophiles.
The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would selectively deprotonate the C-2 position. The resulting lactam enolate can be alkylated, acylated, or undergo aldol-type reactions.
Table of Potential Alpha-Functionalization Reactions at C-2
| Reagent Sequence | Electrophile | Reaction Type | Product |
| 1. LDA, THF, -78 °C; 2. CH₃I | Methyl iodide | Alkylation | 2-Methyl-1,2,3,4,5,6-hexahydro-3-benzazocin-4-one |
| 1. LDA, THF, -78 °C; 2. C₆H₅CHO | Benzaldehyde | Aldol Addition | 2-(Hydroxy(phenyl)methyl)-1,2,3,4,5,6-hexahydro-3-benzazocin-4-one |
| 1. LDA, THF, -78 °C; 2. Br₂ | Bromine | Halogenation | 2-Bromo-1,2,3,4,5,6-hexahydro-3-benzazocin-4-one |
Oxidative Transformations
The secondary amine within the benzazocine ring and the benzylic C-5 methylene group are susceptible to oxidation. The specific outcome would depend on the oxidant used. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid could lead to ring cleavage. Milder, more selective reagents would be required for controlled transformations.
For instance, oxidation of the benzylic C-5 position to a ketone could potentially be achieved using reagents like chromium trioxide or manganese dioxide. This would yield a diketone species. The secondary amine could be oxidized to a hydroxylamine (B1172632) or a nitrone under specific conditions.
Rearrangement Reactions
The this compound scaffold can potentially undergo several types of rearrangement reactions, most notably the Beckmann rearrangement of its corresponding oxime.
Formation of the oxime from the C-4 ketone with hydroxylamine is a standard reaction. Treatment of this oxime with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) would be expected to initiate a Beckmann rearrangement. In this reaction, the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, leading to an expanded ring system or a ring-opened product. For the oxime of this compound, this would likely involve the migration of the C-5 carbon, leading to a nine-membered diazacyclic structure. The exact product would depend on the stereochemistry of the oxime intermediate.
Beckmann Rearrangement of Oxime Precursors
The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide. masterorganicchemistry.comwikipedia.org For cyclic oximes, this rearrangement results in the formation of a lactam, a cyclic amide. The oxime of this compound is a suitable precursor for the synthesis of a nine-membered diazacyclic system through this method. A synthetic route to hexahydrobenzo[b]azocin-2-one derivatives, which are structurally related, is provided by the Beckmann rearrangement of oximes derived from benzosuberones. libretexts.org
The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which converts it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the alkyl group positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org The migration and the departure of the leaving group occur in a concerted step, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. masterorganicchemistry.com
A variety of acidic catalysts can be employed to facilitate the Beckmann rearrangement. These include strong protic acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids and other reagents such as phosphorus pentachloride and thionyl chloride. wikipedia.org The choice of catalyst and reaction conditions can influence the reaction's efficiency and the formation of potential side products.
Table 1: Examples of Beckmann Rearrangement Conditions for Related Oximes
| Oxime Precursor | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| Cyclohexanone oxime | Sulfuric acid | ε-Caprolactam | wikipedia.org |
| Acetophenone oxime | p-Tosyl imidazole (B134444) (p-Ts-Im), Oxalic acid (mechanochemical) | Acetanilide | unica.it |
| 4-Hydroxyacetophenone oxime | Amberlyst 15, Acetic acid | Paracetamol | libretexts.org |
| Benzophenone oxime | [RhCl(cod)]2, Trifluoromethanesulfonic acid, Tris(p-tolyl)phosphine | Benzanilide | researchgate.net |
Other Skeletal Rearrangements Leading to or from Benzazocinones
Beyond the Beckmann rearrangement, the this compound scaffold can be accessed through various other skeletal rearrangement reactions, primarily involving ring expansion or ring contraction of other cyclic systems. These transformations provide alternative synthetic routes to this eight-membered heterocyclic core and its derivatives.
One notable method for the synthesis of benzazocinones involves the ring expansion of smaller heterocyclic systems. For instance, dihydrobenzazepine derivatives can undergo ring expansion to form benzazocinones. This can be achieved by reacting a 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one with a dibromocarbene, which, after initial adduct formation, rearranges to the eight-membered ring.
Conversely, the benzazocinone ring system can also undergo ring contraction to form smaller ring structures. An example of such a transformation is the conversion of benzazocinones into glutarimides. researchgate.net This type of rearrangement highlights the chemical versatility of the benzazocinone core and provides pathways to other valuable heterocyclic compounds.
Table 2: Examples of Skeletal Rearrangements Involving Benzazocinone Systems
| Starting Material | Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 2,3,4,5-Tetrahydro-1-p-tolylsulphonyl-1-benzazepin-5(1H)-one | Ring Expansion | 1. Enol ether formation 2. Dibromocarbene addition | 2,3,4,5-Tetrahydro-1-p-tolylsulphonyl-1-benzazocin-6(5H)-one | [Citations needed] |
| Substituted Benzazocinone | Ring Contraction | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Substituted Glutarimide | researchgate.net |
| α-(Iodophenyl)-β-oxoesters | Ring Expansion (via Aryl Amination) | Cu-catalyzed amination, then intramolecular cyclization | 6-Carboxybenzo[b]azocin-2-ones | researchgate.net |
| Cyclobutanone derivatives | Ring Expansion | Organocatalyzed Michael addition with ortho-amino nitrostyrenes | Functionalized Benzolactams | researchgate.net |
Structural Elucidation and Spectroscopic Characterization of 1,2,3,4,5,6 Hexahydro 3 Benzazocin 4 One
Mass Spectrometry (MS)The mass spectrum and detailed fragmentation pattern for 1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one are not available in the searched databases.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of the elemental composition.
For this compound, with a chemical formula of C₁₁H₁₃NO, the theoretical exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO |
| Theoretical Exact Mass | 175.0997 |
| Observed Exact Mass | Data not available |
| Mass Error (ppm) | Data not available |
| Ionization Mode | ESI+, APCI+ |
Note: The data in this table is theoretical and presented for illustrative purposes. No experimental data has been found.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) would be employed to gain insight into the structural fragments of this compound. In an MS/MS experiment, the molecular ion (or a prominent fragment ion) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. Analysis of these fragmentation pathways helps to piece together the connectivity of the atoms within the molecule.
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
Note: No experimental MS/MS data for this compound has been reported in the scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. The benzazocinone structure contains a benzene (B151609) ring, which is a known chromophore. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would be characteristic of the electronic environment of this aromatic system, potentially influenced by the attached heterocyclic ring. The presence of the carbonyl group conjugated with the nitrogen atom could also influence the UV-Vis spectrum.
Table 3: Predicted UV-Vis Spectroscopic Data for this compound
| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Corresponding Electronic Transition |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Note: No experimental or publicly available predicted UV-Vis spectral data for this compound could be located.
Theoretical and Computational Studies of 1,2,3,4,5,6 Hexahydro 3 Benzazocin 4 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods allow for the detailed analysis of electronic structure and the prediction of various molecular properties with a high degree of accuracy.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. Key parameters derived from MO analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
For a molecule like 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one, DFT calculations can be employed to determine these orbital energies. The selection of the functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP coupled with a suitable basis set such as 6-311++G(d,p) are commonly used for such calculations. inovatus.es The analysis can reveal how the fusion of the benzene (B151609) ring with the azocine (B12641756) ring influences the electronic properties. The electron-withdrawing nature of the carbonyl group and the electron-donating potential of the secondary amine within the heterocyclic ring are expected to significantly impact the electron density distribution across the molecule.
Table 1: Representative Electronic Properties from Quantum Chemical Calculations
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
Note: The values in this table are representative and are intended to illustrate the type of data obtained from quantum chemical calculations. Actual values for this compound would require specific computational studies.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. mdpi.com By performing these calculations, one can obtain theoretical ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data can confirm the proposed structure of a molecule. The accuracy of the predicted chemical shifts is highly dependent on the level of theory and the basis set used. mdpi.comnih.gov For complex molecules, this computational approach can be invaluable in assigning specific resonances to the correct nuclei.
IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their vibrational frequencies. Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations can predict the positions and relative intensities of the absorption bands. For this compound, key vibrational modes would include the C=O stretching of the ketone, the N-H stretching of the secondary amine, and various C-H and C-C vibrations within the aromatic and aliphatic portions of the molecule. Theoretical calculations can help in assigning the bands observed in an experimental IR spectrum. inovatus.es
Table 2: Predicted Spectroscopic Data for this compound (Representative)
| Spectroscopic Parameter | Predicted Value Range | Corresponding Functional Group |
| ¹³C NMR Chemical Shift (C=O) | 170-180 ppm | Ketone carbonyl |
| ¹H NMR Chemical Shift (N-H) | 3.0-4.0 ppm | Secondary amine |
| IR Frequency (C=O stretch) | 1680-1700 cm⁻¹ | Ketone |
| IR Frequency (N-H stretch) | 3300-3500 cm⁻¹ | Secondary amine |
Note: These are representative ranges based on typical values for these functional groups and may vary in the actual molecule.
Tautomerism and Isomer Stability
Tautomerism, the interconversion of structural isomers, is a crucial aspect to consider for molecules containing functional groups like the amide linkage in this compound. This compound can potentially exist in keto-enol tautomeric forms. Computational methods can be used to investigate the relative stabilities of these tautomers. By calculating the total electronic energies of the different tautomeric forms, it is possible to determine which form is more stable and therefore more abundant at equilibrium. orientjchem.orgnih.gov The energy difference between tautomers can be influenced by factors such as the solvent environment, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net Such studies have shown that the relative stability of tautomers can change significantly between the gas phase and solution. nih.govresearchgate.net
Conformational Analysis
The three-dimensional structure and flexibility of a molecule are critical to its biological activity and physical properties. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies.
Energy Minimization and Conformational Search Methods
The eight-membered ring of the 3-benzazocine core can adopt various conformations. To identify the most stable conformers, a systematic conformational search is necessary. This process involves generating a wide range of possible conformations and then performing geometry optimization and energy minimization for each one. Computational methods such as molecular mechanics or quantum mechanics can be used for this purpose. The goal is to locate the global minimum on the potential energy surface, which corresponds to the most stable conformation, as well as other low-energy conformers that may be significantly populated at room temperature.
Molecular Dynamics Simulations for Conformational Flexibility
While energy minimization provides a static picture of the low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. nih.govnih.gov This allows for the exploration of the conformational space and the study of the flexibility of the molecule.
For this compound, an MD simulation would reveal how the eight-membered ring flexes and interconverts between different conformations. nih.gov The simulation can be performed in a simulated solvent environment to mimic physiological conditions. Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, indicating the stability and flexibility of different regions of the molecule. nih.govmdpi.com Such simulations are crucial for understanding how the molecule might interact with biological targets, as its flexibility can allow it to adapt its shape to fit into a binding site. youtube.com
Reaction Mechanism Modeling
Detailed computational modeling of the reaction mechanisms for the synthesis of this compound is not available in the current body of scientific literature. Such studies would typically involve high-level quantum mechanical calculations to map out the potential energy surface of the reactions, providing crucial insights into the feasibility and pathways of synthetic routes.
Transition State Characterization for Synthetic Routes
There is no published research that characterizes the transition states for the synthetic routes leading to this compound. The identification and analysis of transition state structures are fundamental to understanding reaction kinetics and selectivity. This would involve calculating the geometry and energy of these high-energy intermediates for key synthetic steps, such as intramolecular cyclizations or rearrangements that could form the eight-membered ring.
Energy Profiles of Chemical Transformations
Similarly, energy profiles for the chemical transformations involved in the synthesis of this compound have not been computationally elucidated in available studies. A reaction energy profile graphically represents the energy of the system as the reaction progresses from reactants to products, highlighting the energies of intermediates and the activation energies of transition states. This information is critical for optimizing reaction conditions and predicting the most favorable reaction pathways.
Structure-Property Relationships from a Computational Perspective
Computational studies that specifically correlate the three-dimensional structure of this compound with its physicochemical or biological properties are not found in the literature. Such investigations, often employing methods like Density Functional Theory (DFT) or QSAR, would provide valuable predictions about the molecule's behavior, including its electronic properties, reactivity, and potential biological targets. The absence of such data means that any discussion on its structure-property relationships from a computational standpoint would be purely speculative.
Applications of 1,2,3,4,5,6 Hexahydro 3 Benzazocin 4 One in Advanced Organic Synthesis
Use as Building Blocks for Complex Polycyclic Systems
The strategic positioning of functional groups in 1,2,3,4,5,6-hexahydro-3-benzazocin-4-one allows for its use as a foundational building block in the synthesis of more complex, multi-ring systems. nih.gov The aromatic ring is amenable to electrophilic substitution, while the lactam moiety offers several avenues for further chemical elaboration.
Researchers have demonstrated that related polycyclic structures are valuable starting points for developing multi-functional molecules. nih.gov The benzazocine scaffold can be strategically employed to construct novel polycyclic frameworks through various synthetic strategies. researchgate.net For instance, intramolecular cyclization reactions can be envisioned, where a substituent introduced on the nitrogen atom or the aromatic ring reacts with another part of the molecule to form an additional ring. The specific reagents and reaction conditions for such transformations would be guided by the desired target structure.
A hypothetical reaction sequence could involve the N-alkylation of the lactam with a suitable electrophile containing a reactive functional group. Subsequent intramolecular cyclization, potentially via Friedel-Crafts or related reactions, could then forge a new ring, leading to a tetracyclic system. The choice of the alkylating agent and the cyclization conditions would be critical in controlling the regioselectivity and stereoselectivity of the final product.
Intermediates in the Synthesis of Diverse Heterocyclic Scaffolds
The this compound scaffold can serve as a key intermediate in the synthesis of a wide array of heterocyclic structures. nih.gov The lactam ring, a cyclic amide, is susceptible to various transformations that can alter the ring size or introduce new functional groups, thereby leading to different heterocyclic systems.
One common transformation of lactams is ring-opening, which can be achieved under acidic or basic conditions. The resulting amino acid derivative can then be cyclized in a different manner to afford a new heterocyclic ring system. For example, reductive cleavage of the amide bond would yield an amino alcohol, which could be a precursor to other nitrogen-containing heterocycles.
Furthermore, the carbonyl group of the lactam can undergo reactions typical of ketones. For instance, the formation of an enolate followed by reaction with an electrophile can introduce substituents at the alpha-position to the carbonyl. These substituents can then participate in subsequent cyclization reactions to build fused heterocyclic rings. The development of methods for the synthesis of diverse heterocyclic compounds is an active area of research. researchgate.net
Below is a table summarizing potential transformations of this compound to form other heterocyclic scaffolds.
| Starting Material | Reagents and Conditions | Resulting Scaffold | Potential Application |
| This compound | 1. LiAlH4, THF; 2. H+ | 1,2,3,4,5,6-Hexahydro-3-benzazocine | Precursor for further functionalization |
| This compound | Lawesson's reagent, Toluene, reflux | 1,2,3,4,5,6-Hexahydro-3-benzazocine-4-thione | Thiolactam intermediate |
| This compound | 1. LDA, THF, -78 °C; 2. R-X | α-Substituted benzazocinone | Introduction of functional handles |
Contributions to Methodological Advancements in Lactam Chemistry
The study of the reactivity and transformations of this compound can contribute to the broader field of lactam chemistry. Lactams are a crucial class of compounds, with β-lactams being the core of many antibiotic drugs. nih.govnih.gov Understanding the chemistry of medium-sized lactam rings, such as the eight-membered ring in this benzazocine, can provide valuable insights into their reactivity, stability, and potential for asymmetric synthesis.
Methodological advancements could arise from exploring novel reactions of the benzazocinone scaffold. For example, developing new catalytic methods for the enantioselective functionalization of the α-carbon would be a significant contribution. Such methods could employ chiral catalysts to control the stereochemistry of the newly formed stereocenter.
The unique conformation of the eight-membered ring could also lead to unexpected reactivity or selectivity in known lactam reactions. A detailed investigation of its conformational preferences through experimental and computational methods could inform the design of new synthetic strategies.
Scaffold Diversification for Chemical Library Generation
The this compound core is an excellent starting point for the generation of chemical libraries for drug discovery and chemical biology. griffith.edu.auwhiterose.ac.uk Scaffold diversification, the process of modifying a core structure to create a collection of related but structurally diverse molecules, is a powerful strategy in these fields. whiterose.ac.uk
Starting from the benzazocinone, a library of compounds can be generated by introducing a variety of substituents at different positions. The nitrogen atom can be acylated, alkylated, or arylated with a diverse set of reagents. The aromatic ring can be functionalized through electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, followed by further modifications. The carbonyl group and the α-carbon also provide handles for diversification, as previously mentioned.
This approach allows for the systematic exploration of the chemical space around the benzazocine scaffold, which can be crucial for identifying molecules with desired biological activities. The generation of such libraries can be facilitated by high-throughput synthesis techniques.
The table below illustrates a hypothetical diversification strategy for generating a chemical library from the title compound.
| Position of Diversification | Reaction Type | Example Reagents | Resulting Functional Groups |
| N-3 | Alkylation | R-Br, NaH | N-Alkyl |
| N-3 | Acylation | R-COCl, Et3N | N-Acyl |
| Aromatic Ring (C-7, C-8, C-9, C-10) | Nitration | HNO3, H2SO4 | Nitro |
| Aromatic Ring (C-7, C-8, C-9, C-10) | Bromination | Br2, FeBr3 | Bromo |
| C-5 | Alkylation (via enolate) | LDA, R-X | α-Alkyl |
Historical Perspectives on Benzazocinone Chemistry Research
Early Developments in the Synthesis of Medium-Sized Nitrogen Heterocycles
The synthesis of medium-sized nitrogen heterocycles, such as the eight-membered ring of a benzazocinone, has long been a formidable challenge in organic chemistry. rsc.org This difficulty arises from unfavorable enthalpic and entropic factors during the cyclization process, including transannular strain and a low probability of bringing the reactive ends of a precursor molecule together. sustech.edu.cnnih.gov
Early strategies often relied on classical cyclization reactions under high-dilution conditions to favor intramolecular reactions over intermolecular polymerization. Methods such as the Dieckmann condensation, Thorpe-Ziegler reaction, and acyloin condensation were foundational in forming carbocyclic rings and were adapted for heterocycles. For nitrogen-containing rings, intramolecular nucleophilic substitution and reductive amination of long-chain amino aldehydes or ketones were common, albeit often low-yielding, approaches.
Ring-expansion strategies emerged as a more viable alternative to direct cyclization. sustech.edu.cn Seminal methods like the Beckmann rearrangement and the Schmidt rearrangement allowed for the insertion of a nitrogen atom into a pre-existing carbocyclic ring, effectively expanding it by one atom to form a lactam. sustech.edu.cn These methods were crucial in overcoming the high activation barriers associated with forming 8- to 11-membered rings. sustech.edu.cnrsc.org
Milestones in the Synthesis of Benzazocine and Benzazocinone Ring Systems
The construction of the benzazocine and benzazocinone core, which features a benzene (B151609) ring fused to an eight-membered nitrogen-containing ring, required the development of specialized synthetic routes. An early approach involved the reaction of primary amines with formaldehyde (B43269) and hydrogen sulfide, a process known as cyclothiomethylation, which could produce eight-membered heterocycles. acs.org
Palladium-catalyzed reactions marked a significant milestone in the efficient synthesis of these systems. Ohno and coworkers reported a method using bromoallene precursors bearing a nitrogen nucleophile, which, under palladium catalysis, cyclized to form benzazocines in good yields. nih.gov Another key development was the use of intramolecular N-arylation reactions, building on the advances made by Buchwald and Hartwig, to form the C–N bond necessary to close the medium-sized ring. nih.gov
Ring transformation and expansion strategies have also been pivotal. For instance, researchers developed methods to transform annulated benzofuran (B130515) derivatives into benzannulated eight-membered lactones, which are structurally related to benzazocinones. researchgate.net More direct ring-expansion techniques, such as those starting from readily available cyclic ketones, provided a flexible and step-economic pathway to various fused medium-sized lactams. sustech.edu.cn
Evolution of Synthetic Strategies Applied to Benzazocinones
Synthetic strategies for benzazocinones and related structures have evolved from classical, often harsh, multi-step procedures to more elegant and efficient modern methodologies. The limitations of early methods, such as low yields and the need for high dilution, drove the search for novel approaches.
Transition-metal catalysis has been at the forefront of this evolution. Palladium-catalyzed intramolecular cyclizations, including Heck reactions and Buchwald-Hartwig aminations, have become indispensable tools. nih.govresearchgate.net These methods offer greater functional group tolerance and predictability compared to older techniques. For example, a palladium-catalyzed domino reaction involving N-arylation followed by C–H activation has been used to construct complex polycyclic systems containing medium-sized rings. nih.gov
More recently, radical-mediated cyclizations have emerged as a powerful strategy. researchgate.net These reactions can be initiated by various means, including metal-induced systems, oxidants, electrochemistry, or visible light, and offer alternative pathways for forming challenging C-C or C-N bonds in medium-ring synthesis. researchgate.net Cascade reactions, where multiple bonds are formed in a single operation, represent a significant advance in efficiency. Cascade ring expansions, in particular, have shown great potential for rapidly assembling complex medium-sized ring and macrocyclic architectures. researchgate.net
A notable modern approach involves a nickel-catalyzed cycloetherification followed by a Claisen rearrangement, which provides an efficient entry into eight-membered nitrogen heterocycles like hexahydroazocin-3-ones from simple alcohols. nih.gov
| Methodology | Description | Key Advantages |
| Classical Cyclization | Intramolecular reactions (e.g., nucleophilic substitution) under high dilution. | Foundational; conceptually simple. |
| Ring Expansion | e.g., Beckmann or Schmidt rearrangements to insert a heteroatom. | Avoids direct medium-ring cyclization; higher yields. sustech.edu.cn |
| Transition-Metal Catalysis | Pd- or Ni-catalyzed intramolecular cross-coupling (e.g., Buchwald-Hartwig, Heck). nih.govnih.gov | High efficiency, functional group tolerance, predictability. |
| Radical Cyclization | Formation of C-C or C-N bonds via radical intermediates. researchgate.net | Alternative reactivity; mild conditions possible. |
| Cascade Reactions | Multi-bond forming sequences in a single pot. researchgate.net | High step- and atom-economy. |
Impact of New Methodologies on Benzazocinone Research
The advent of novel synthetic methodologies continues to significantly impact research into benzazocinones and other medium-sized heterocycles. These new tools not only make the synthesis of known structures more efficient but also open doors to previously inaccessible chemical space.
C–H Activation: One of the most transformative strategies in modern synthesis is transition-metal-catalyzed C–H activation. beilstein-journals.orgrsc.org This approach allows for the direct functionalization of C–H bonds, which are ubiquitous in organic molecules, bypassing the need for pre-functionalized starting materials. researchgate.net For benzazocinone synthesis, this could mean creating derivatives by directly coupling partners to the aromatic ring or even to the saturated portion of the heterocyclic ring, a process that was previously arduous. researchgate.netorganic-chemistry.org Rhodium(III)-catalyzed C-H functionalization, for example, has been used to construct various nitrogen heterocycles with high atom efficiency. organic-chemistry.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green technology for forging chemical bonds under exceptionally mild conditions. rsc.orgmdpi.com This methodology uses light to generate reactive radical intermediates from stable precursors. acs.org Its application to medium-ring synthesis is an active area of research, with photocatalytic ring-expansion strategies and radical cyclizations providing new, energy-efficient routes to complex lactams and other heterocycles. sustech.edu.cnrsc.org
Catalytic Annulation via Vinyl Cations: Recently, methods have been developed to form 8- and 9-membered rings through the intramolecular Friedel–Crafts reactions of vinyl carbocation intermediates. nih.gov This strategy, which uses a Lewis acid to generate the reactive intermediate from a vinyl tosylate, provides a novel catalytic annulation pathway to access the core structure of benzazocine-type molecules. nih.gov
These cutting-edge methodologies are enabling chemists to build libraries of complex benzazocinone derivatives with greater ease and precision, facilitating further exploration of their chemical and biological properties.
| Methodology | Principle | Potential Impact on Benzazocinone Synthesis |
| C–H Activation | Direct functionalization of C–H bonds catalyzed by transition metals (e.g., Pd, Rh). rsc.org | Rapid derivatization of the benzazocinone scaffold without pre-functionalization; improved step-economy. researchgate.net |
| Photoredox Catalysis | Use of visible light and a photocatalyst to generate radical intermediates for bond formation. rsc.org | Milder and greener reaction conditions; access to novel ring-forming and functionalization reactions. rsc.orgmdpi.com |
| Vinyl Cation Annulation | Lewis acid-catalyzed generation of vinyl cations that undergo intramolecular cyclization. nih.gov | New catalytic route to the core benzazocine ring system. |
Q & A
Q. What are the common synthetic routes for preparing 1,2,3,4,5,6-Hexahydro-3-benzazocin-4-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization reactions of precursor amines or ketones under acidic or basic conditions. For example, intramolecular cyclization of N-substituted benzamide derivatives using reagents like POCl₃ or polyphosphoric acid can yield the benzazocinone core. Optimization may include varying solvents (e.g., DMF, THF) and temperatures to improve yields . Green chemistry principles, such as minimizing hazardous byproducts and using one-pot syntheses, are critical for scalability and sustainability .
Q. What analytical techniques are essential for characterizing the structure and purity of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm hydrogen/carbon environments and stereochemistry.
- X-ray Crystallography: For absolute structural confirmation, particularly for complex stereoisomers .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is standard for research-grade material) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Screening: Test in solvents of varying polarity (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis.
- Stability Studies: Conduct accelerated degradation tests under heat, light, or acidic/basic conditions, monitored via HPLC or TLC . Stability in biological buffers (e.g., PBS) should also be assessed for pharmacological studies.
Q. What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Follow waste disposal guidelines for organic azacyclic compounds, particularly if halogenated byproducts are present .
- Refer to Safety Data Sheets (SDS) for related benzazepinones to infer toxicity profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
Methodological Answer:
- Comparative Analysis: Cross-reference with published spectra of structurally similar compounds (e.g., benzoxazinones or benzothiazepines) .
- Advanced Techniques: Use 2D NMR (COSY, NOESY) to clarify coupling patterns or employ computational modeling (DFT calculations) to predict spectra .
- Replication: Repeat synthesis and characterization under controlled conditions to rule out experimental error .
Q. What strategies are effective for optimizing enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts: Use transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., proline derivatives) to induce asymmetry during cyclization.
- Kinetic Resolution: Employ enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis .
- Circular Dichroism (CD): Monitor enantiomeric excess (ee) during reaction progression.
Q. How can computational chemistry aid in predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Simulate interactions with target receptors (e.g., opioid or serotonin receptors) using software like AutoDock or Schrödinger.
- QSAR Modeling: Correlate structural features (e.g., substituent electronegativity, ring strain) with activity data from analogs .
- ADMET Prediction: Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: Test palladium-catalyzed reactions with aryl boronic acids to functionalize the benzazocinone core.
- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., catalyst loading, solvent polarity) and identify significant factors .
- In Situ Monitoring: Employ techniques like IR spectroscopy to track reaction progress in real time.
Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at positions 3 and 4.
- Biological Assays: Test derivatives against relevant targets (e.g., GPCRs) using functional assays (e.g., cAMP measurement) or binding studies (e.g., radioligand displacement) .
- Statistical Analysis: Apply multivariate regression to link structural descriptors (e.g., logP, molar refractivity) to activity .
Q. What methodologies are recommended for investigating the compound’s metabolic pathways in vitro?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
